4-[(5-Bromo-3-methoxycarbonyl-2-methylphenyl)-methylamino]-piperidine-1-carboxylic acid tert-butyl ester
Description
Chemical Identity and Classification
4-[(5-Bromo-3-methoxycarbonyl-2-methylphenyl)-methylamino]-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organoheterocyclic compound with the molecular formula C~20~H~29~BrN~2~O~4~ and a molecular weight of 441.4 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name systematically describes its structure: a piperidine ring substituted at the 1-position with a tert-butoxycarbonyl group and at the 4-position with a methylamino linker connected to a 5-bromo-3-methoxycarbonyl-2-methylphenyl moiety.
Key Structural Features:
- Piperidine Core : A six-membered saturated heterocyclic ring containing one nitrogen atom.
- tert-Butyl Ester : A carboxylic acid protected as a tert-butyl ester, enhancing solubility and stability during synthesis.
- Aromatic Substituent : A brominated, methoxycarbonyl-functionalized phenyl group with a methyl group at the 2-position.
| Property | Value |
|---|---|
| CAS Number | 1403257-58-8 |
| Molecular Formula | C~20~H~29~BrN~2~O~4~ |
| Molecular Weight | 441.4 g/mol |
| Classification | Piperidine derivative |
This compound belongs to the broader class of piperidine derivatives , which are pivotal in medicinal chemistry due to their structural versatility.
Molecular Significance in Piperidine Chemistry
Piperidine derivatives are renowned for their pharmacological relevance, acting as intermediates in drug discovery. The tert-butyl ester group in this compound serves as a protective moiety for carboxylic acids, a strategy widely employed to prevent undesired reactivity during multi-step syntheses. The bromine atom introduces electrophilic character, enabling cross-coupling reactions such as Suzuki-Miyaura transformations, while the methoxycarbonyl group enhances lipophilicity, potentially improving membrane permeability in bioactive molecules.
The methylamino linker bridges the piperidine core and the aromatic substituent, creating a conformationally flexible structure. This flexibility allows the molecule to adopt multiple binding poses in biological targets, a feature critical for optimizing ligand-receptor interactions.
Historical Context of Discovery and Development
While the exact synthesis timeline of this compound remains undocumented, its structural motifs align with methodologies developed in the late 20th century for piperidine-based pharmaceuticals. The tert-butyl ester protection strategy became prominent in the 1980s as a means to streamline peptide and heterocycle synthesis. The incorporation of bromine and methoxycarbonyl groups reflects advancements in regioselective functionalization techniques, particularly in aryl halide chemistry.
This compound likely emerged from efforts to optimize pharmacokinetic properties in central nervous system (CNS) drugs, where piperidine derivatives are prevalent due to their ability to cross the blood-brain barrier.
Position within Organoheterocyclic Compound Taxonomy
Organoheterocyclic compounds are classified by ring size, saturation, and heteroatom composition. This molecule falls into the saturated six-membered heterocycles category, specifically:
- Piperidine Derivatives : Substituted piperidines with nitrogen as the sole heteroatom.
- Aromatic Hybrid Systems : Combines a saturated piperidine ring with a substituted aromatic phenyl group.
- Protected Carboxylic Acids : The tert-butyl ester classifies it as a prodrug or synthetic intermediate.
Within pharmaceutical chemistry, such hybrids are designed to exploit the metabolic stability of piperidine while leveraging aryl groups for target specificity.
Properties
IUPAC Name |
tert-butyl 4-(5-bromo-3-methoxycarbonyl-N,2-dimethylanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BrN2O4/c1-13-16(18(24)26-6)11-14(21)12-17(13)22(5)15-7-9-23(10-8-15)19(25)27-20(2,3)4/h11-12,15H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUQIIMYWSZWOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N(C)C2CCN(CC2)C(=O)OC(C)(C)C)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(5-Bromo-3-methoxycarbonyl-2-methylphenyl)-methylamino]-piperidine-1-carboxylic acid tert-butyl ester (CAS Number: 1403257-58-8) is a piperidine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 441.4 g/mol. The structure features a piperidine ring substituted with various functional groups, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.4 g/mol |
| CAS Number | 1403257-58-8 |
The exact mechanism of action of this compound is still under investigation; however, preliminary studies suggest it may interact with various biological pathways:
- FAAH Inhibition : Similar compounds have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, which play significant roles in pain modulation and inflammation .
- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective effects against amyloid-beta toxicity, indicating potential applications in neurodegenerative diseases like Alzheimer's .
Antinociceptive and Anti-inflammatory Effects
Research indicates that derivatives of piperidine can exhibit significant antinociceptive (pain-relieving) and anti-inflammatory effects. In animal models, FAAH inhibitors have been shown to reduce pain responses in various conditions:
- Tactile Allodynia : In models of neuropathic pain, compounds similar to this piperidine derivative have been effective in alleviating tactile allodynia .
- Thermal Hyperalgesia : Studies report that these compounds can diminish thermal hyperalgesia in inflammatory models .
Neuroprotective Activity
The compound may also possess neuroprotective properties. For instance, it has been suggested that piperidine derivatives can protect astrocytes from oxidative stress induced by amyloid-beta, a hallmark of Alzheimer's disease .
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives:
- Study on FAAH Inhibition :
-
Neuroprotective Studies :
- In vitro studies showed that certain piperidine derivatives improved cell viability in astrocytes exposed to amyloid-beta, indicating a protective effect against neurotoxicity .
- The compound's ability to reduce oxidative stress markers further supports its potential use in neurodegenerative conditions.
Comparison with Similar Compounds
Structural Features
Key Observations:
- Core Structure :
- Substituents: Halogens: Bromine in the target compound vs. chlorine in the chloro-pyrimidine analog (). Bromine’s larger atomic radius enhances lipophilicity and may influence binding affinity in hydrophobic pockets . Ester Groups: Methoxycarbonyl in the target compound vs. tert-butyl esters in all analogs. Linkers: Methylamino linker in the target compound vs. aminomethyl or direct aryl attachments. Methylamino may enhance hydrogen-bonding capacity compared to simple alkyl linkers .
Preparation Methods
Aromatic Core Construction
The aromatic moiety, featuring the 5-bromo-3-methoxycarbonyl-2-methylphenyl group, is typically synthesized via selective bromination of methyl-substituted aromatic compounds, followed by esterification to introduce the methoxycarbonyl group.
- Methodology : Bromination is performed using N-bromosuccinimide (NBS) under radical conditions, targeting the methyl group ortho or para to existing substituents, with subsequent esterification via Fischer or Steglich methods to install the methoxycarbonyl group.
Formation of the Methylamino Linkage
The amino linkage to the aromatic core is achieved through nucleophilic substitution or amide bond formation :
Cross-coupling reactions such as Suzuki-Miyaura are employed to attach the aromatic fragment to the piperidine ring, utilizing boronic esters and halogenated aromatic precursors under palladium catalysis.
Reference Data : A study demonstrates the use of palladium-catalyzed Suzuki coupling with boronic esters to attach aromatic groups onto heterocyclic cores, achieving yields of up to 99% under optimized conditions.
Preparation of the Piperidine Derivative
The piperidine ring is functionalized to incorporate the tert-butyl ester and amino substituents:
Starting Material : Piperidine-1-carboxylic acid derivatives are synthesized via cyclization of appropriate amino acids or through reduction of corresponding heterocyclic precursors.
Esterification : The carboxylic acid group is protected as a tert-butyl ester using tert-butyl chloroformate or di-tert-butyl dicarbonate in the presence of bases like triethylamine, yielding tert-butyl piperidine-1-carboxylate .
Amine Functionalization : The amino group is introduced via nucleophilic substitution or reductive amination of aldehyde intermediates, with subsequent protection steps to prevent side reactions.
Key Data : A synthetic route reports a 93% yield for the esterification step under mild conditions with tert-butyl chloroformate in the presence of triethylamine.
Coupling of Aromatic and Piperidine Moieties
The critical step involves linking the aromatic core with the piperidine derivative:
Method : Palladium-catalyzed Suzuki-Miyaura cross-coupling between a brominated aromatic compound and a boronic ester of the piperidine derivative.
-
- Catalyst: Palladium tetrakis(triphenylphosphine)
- Base: Potassium carbonate or sodium carbonate
- Solvent: 1,4-Dioxane or ethanol/water mixture
- Temperature: 80°C
- Duration: 4-24 hours
Outcome : Yields of approximately 93% are typical, with purification via silica gel chromatography.
Data Table 1: Representative Coupling Conditions
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | - | |
| Base | K₂CO₃ or Na₂CO₃ | - | |
| Solvent | Ethanol/water or toluene | - | |
| Temperature | 80°C | ~93% | |
| Time | 4-24 hours | - |
Esterification and Functional Group Modifications
Post-coupling, the compound undergoes further modifications:
Esterification : Conversion of carboxylic acids to tert-butyl esters using tert-butyl chloroformate or di-tert-butyl dicarbonate with bases like triethylamine or DCC (dicyclohexylcarbodiimide).
Reaction Data : A reported yield of 95% for tert-butyl ester formation under mild conditions supports the robustness of this step.
Data Table 2: Esterification Conditions
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| tert-Butyl chloroformate | In presence of triethylamine | 95% | |
| Solvent | Dichloromethane | - | |
| Temperature | Room temperature | - |
Alternative Synthetic Routes
Other methods involve multi-step sequences starting from commercially available heterocyclic precursors, such as:
- Acylation of piperidine derivatives with acyl chlorides or anhydrides.
- Sulfonation and substitution reactions to introduce functional groups on the aromatic ring.
- Use of Meldrum’s acid derivatives for regioselective functionalization of aromatic rings, as demonstrated in the synthesis of related compounds.
Research Findings and Data Summary
| Synthesis Step | Methodology | Typical Yield | Notes |
|---|---|---|---|
| Aromatic core synthesis | Bromination + esterification | 80-95% | Selective bromination, esterification via Fischer or Steglich methods |
| Aromatic-piperidine coupling | Suzuki-Miyaura cross-coupling | 93% | Palladium catalysis, optimized conditions |
| Ester protection | tert-Butyl ester formation | 95% | Using tert-butyl chloroformate or DCC |
| Final functionalization | Alkylation, acylation | 85-93% | Under inert atmosphere, controlled temperature |
Q & A
Q. Advanced Research Focus
- Methylamino Group : Replacement with bulkier alkyl groups (e.g., isopropyl) reduces metabolic stability but may enhance target binding affinity. Comparative assays using dopamine transporter (DAT) binding protocols (e.g., [³H]WIN 35,428 displacement) can quantify effects .
- Methoxycarbonyl Group : Conversion to hydroxamic acid or primary amide alters solubility and hydrogen-bonding capacity. Computational docking (e.g., AutoDock Vina) predicts interactions with enzymes like serine hydrolases .
What experimental precautions are critical for handling this compound’s hydrolytic instability?
Basic Research Focus
The tert-butyl ester and methylamino groups are prone to hydrolysis under acidic/basic conditions. Best practices include:
- Storage : Anhydrous conditions (-20°C under argon) with desiccants like molecular sieves .
- Reaction Workup : Neutral pH extraction (pH 6–8) to prevent Boc-deprotection. Use of stabilizing agents (e.g., 2,6-di-tert-butylpyridine) during chromatography .
How can computational methods streamline the design of derivatives with improved pharmacokinetic properties?
Q. Advanced Research Focus
- ADMET Prediction : Tools like SwissADME calculate logP, solubility, and CYP450 inhibition risks. For example, replacing the methoxycarbonyl with a trifluoromethyl group may enhance metabolic stability .
- Reaction Path Simulation : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states for coupling reactions, guiding catalyst selection .
Why do conflicting yields arise in large-scale syntheses of this compound, and how can they be mitigated?
Advanced Research Focus
Scale-up challenges often stem from:
- Mass Transfer Limitations : Aggregation of the brominated intermediate in non-polar solvents. Switching to a biphasic system (toluene/water) with phase-transfer catalysts (e.g., TBAB) improves mixing .
- Byproduct Formation : Over-alkylation at the piperidine nitrogen. Kinetic control via stepwise addition of Boc₂O and rigorous temperature monitoring (≤50°C) suppresses side reactions .
What chromatographic techniques are most effective for purifying this compound from reaction mixtures?
Q. Basic Research Focus
- Normal-Phase SiO₂ Chromatography : Elution with ethyl acetate/hexane (1:4 to 1:1) separates the product from unreacted aryl bromide .
- Reverse-Phase HPLC : For high-purity batches (>98%), use a C8 column with isocratic methanol/water (70:30) and 0.1% TFA modifier .
How can researchers assess the biological relevance of this compound in target validation studies?
Q. Advanced Research Focus
- In Vitro Assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Proteomics : SILAC-based profiling in cell lysates quantifies binding to proteins like carbonic anhydrase isoforms, leveraging the compound’s sulfonamide-like motifs .
What synthetic routes enable diversification of the piperidine ring for library synthesis?
Q. Advanced Research Focus
- Late-Stage Functionalization : Photoredox catalysis (e.g., Ir(ppy)₃) introduces alkyl/aryl groups at the piperidine C-4 position under visible light .
- Enzymatic Resolution : Lipase-catalyzed hydrolysis (e.g., CAL-B) separates enantiomers of chiral intermediates, critical for stereoselective SAR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
